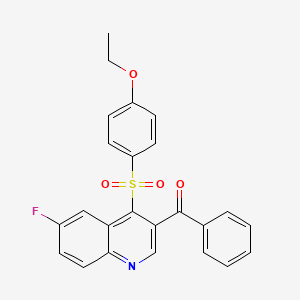![molecular formula C25H26N4O6S B2798049 6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1111975-58-6](/img/structure/B2798049.png)
6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C25H26N4O6S and its molecular weight is 510.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Heterocyclic Chemistry
The synthesis of heterocyclic compounds, including oxadiazoles and quinazolinones, is a significant area of research. These compounds are synthesized using various chemical reactions, such as cycloaddition of dimethyl acetylenedicarboxylate to oxadiazolyl azides and quinazolinone azides, demonstrating the versatility of heterocyclic chemistry in creating complex and biologically relevant structures (Komaraiah, Ramakrishna, Sailu, & Reddy, 2007). These methods provide a foundation for synthesizing various derivatives of quinazolinones and oxadiazoles, which are crucial for pharmaceutical applications due to their broad biological activities.
Antimicrobial Activity
Quinazolinone and oxadiazole derivatives are studied extensively for their antimicrobial properties. For instance, novel quinoline derivatives containing an azole nucleus have shown promising activity against a variety of microorganisms, highlighting the potential of these compounds in developing new antibacterial and antifungal agents (Özyanik, Demirci, Bektaş, & Demirbas, 2012). This area of research is crucial given the rising concern over antibiotic resistance and the need for new therapeutic agents.
Anticancer and Antitumor Activity
The exploration of quinazolinone and oxadiazole derivatives extends into anticancer research, with several compounds demonstrating potent antitumor activities. For example, fluoroquinolone C3-isostere derivatives have been investigated for their potential to inhibit cancer cell lines, suggesting that modifications to the quinazolinone core can yield compounds with significant anticancer properties (Tie-yao, 2012). These findings are pivotal for the development of new cancer therapies, especially for targeting specific types of cancer cells with high efficacy and lower toxicity.
Antioxidant Properties
Compounds bearing the quinazolinone and oxadiazole frameworks are also investigated for their antioxidant abilities, which are crucial for counteracting oxidative stress, a factor in numerous diseases. The synthesis and evaluation of derivatives for their antioxidant potential indicate that these compounds can be effective in scavenging free radicals, suggesting applications in preventing or treating diseases related to oxidative stress (Shakir, Ali, & Hussain, 2017).
Properties
IUPAC Name |
6-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(3-methylbutyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O6S/c1-14(2)7-8-29-24(30)17-10-20-21(34-13-33-20)11-18(17)26-25(29)36-12-22-27-23(28-35-22)16-6-5-15(31-3)9-19(16)32-4/h5-6,9-11,14H,7-8,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXYGNYHZOYGLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B2797966.png)
![2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2797968.png)


![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide](/img/structure/B2797976.png)
![[(1-Cyanocycloheptyl)carbamoyl]methyl 2-(trifluoromethyl)cyclohexane-1-carboxylate](/img/structure/B2797978.png)



![1-[[(2S,4S)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B2797984.png)

![N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2797987.png)

![2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol](/img/structure/B2797989.png)
